molecular formula C60H65Cl2N9O20 B10778035 Deglucobalhimycin

Deglucobalhimycin

Cat. No.: B10778035
M. Wt: 1303.1 g/mol
InChI Key: ABWSMPORYONAHZ-MLCXWKRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deglucobalhimycin is a glycopeptide antibiotic derived from the bacterium Amycolatopsis sp. It is structurally related to vancomycin and balhimycin, and it is known for its ability to bind to bacterial cell wall precursors, thereby inhibiting cell wall synthesis . This compound is particularly significant in the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Preparation Methods

Synthetic Routes and Reaction Conditions: Deglucobalhimycin is synthesized through a series of complex chemical reactions involving the coupling of amino acids and glycosylation steps. The synthesis typically begins with the preparation of the peptide backbone, followed by the attachment of sugar moieties. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Amycolatopsis sp. The fermentation broth is then subjected to extraction and purification steps to isolate the antibiotic. Advanced chromatographic techniques are employed to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Deglucobalhimycin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.

    Reduction: Reduction reactions can target specific functional groups within the peptide backbone.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified glycopeptide structures with altered biological activities. These modifications can enhance the antibiotic’s efficacy or reduce its susceptibility to bacterial resistance mechanisms .

Mechanism of Action

Deglucobalhimycin exerts its effects by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall. This binding prevents the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death . The molecular targets of this compound include the enzymes involved in cell wall synthesis, such as transpeptidases and carboxypeptidases .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its binding affinity and spectrum of activity. This uniqueness makes it a valuable compound for studying the structure-activity relationships of glycopeptide antibiotics and for developing new derivatives with improved properties .

Properties

Molecular Formula

C60H65Cl2N9O20

Molecular Weight

1303.1 g/mol

IUPAC Name

(1R,2S,18R,19R,22R,25R,28R,40R)-2-[(2R,4R,6R)-4-amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C60H65Cl2N9O20/c1-22(2)12-33(65-5)52(78)70-47-49(76)25-7-10-37(31(61)14-25)89-39-16-27-17-40(50(39)77)90-38-11-8-26(15-32(38)62)51(91-42-21-59(4,64)60(86,87)23(3)88-42)48-57(83)69-46(58(84)85)30-18-28(72)19-36(74)43(30)29-13-24(6-9-35(29)73)44(54(80)71-48)68-55(81)45(27)67-53(79)34(20-41(63)75)66-56(47)82/h6-11,13-19,22-23,33-34,42,44-49,51,65,72-74,76-77,86-87H,12,20-21,64H2,1-5H3,(H2,63,75)(H,66,82)(H,67,79)(H,68,81)(H,69,83)(H,70,78)(H,71,80)(H,84,85)/t23-,33-,34-,42+,44-,45-,46-,47-,48-,49-,51+,59-/m1/s1

InChI Key

ABWSMPORYONAHZ-MLCXWKRQSA-N

Isomeric SMILES

C[C@@H]1C([C@](C[C@@H](O1)O[C@@H]2[C@@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)[C@H]([C@H](C(=O)N[C@@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)(O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)(O)O

Origin of Product

United States

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